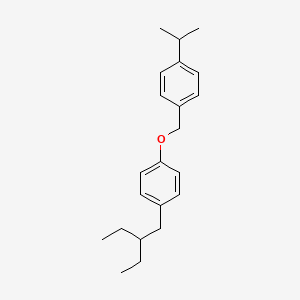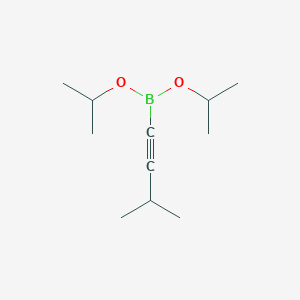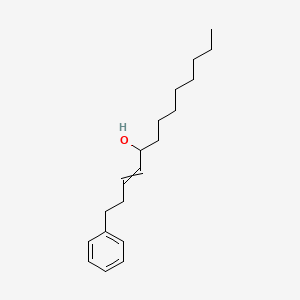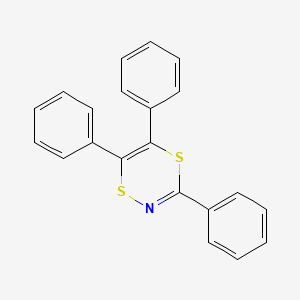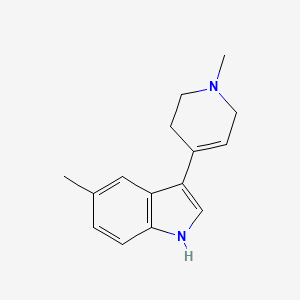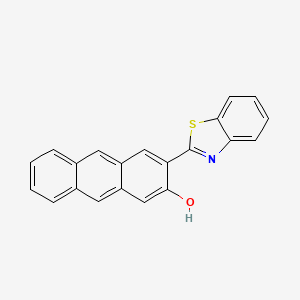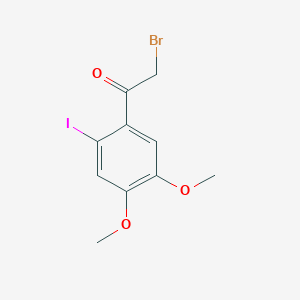![molecular formula C14H19NO B14296008 4-Methyl-2-phenyloctahydrofuro[3,2-b]pyridine CAS No. 112462-89-2](/img/structure/B14296008.png)
4-Methyl-2-phenyloctahydrofuro[3,2-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-phenyloctahydrofuro[3,2-b]pyridine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a fused ring system that includes a furan ring and a pyridine ring, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-phenyloctahydrofuro[3,2-b]pyridine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require the use of catalysts, such as palladium or other transition metals, and may involve steps like Suzuki–Miyaura coupling .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices. The choice of solvents, temperature control, and purification methods are critical factors in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-phenyloctahydrofuro[3,2-b]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are possible, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: N-bromosuccinimide (NBS) for bromination at the benzylic position.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
4-Methyl-2-phenyloctahydrofuro[3,2-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 4-Methyl-2-phenyloctahydrofuro[3,2-b]pyridine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
4-Methylpyridine: A simpler compound with a single pyridine ring.
2-Phenyloctahydrofuro[3,2-b]pyridine: Lacks the methyl group at the 4-position.
1H-Pyrazolo[3,4-b]pyridines: Another class of heterocyclic compounds with similar structural features.
Uniqueness
4-Methyl-2-phenyloctahydrofuro[3,2-b]pyridine is unique due to its fused ring system and the presence of both a furan and a pyridine ring. This structure imparts specific chemical properties and reactivity that are not found in simpler analogs.
Properties
CAS No. |
112462-89-2 |
|---|---|
Molecular Formula |
C14H19NO |
Molecular Weight |
217.31 g/mol |
IUPAC Name |
4-methyl-2-phenyl-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridine |
InChI |
InChI=1S/C14H19NO/c1-15-9-5-8-13-12(15)10-14(16-13)11-6-3-2-4-7-11/h2-4,6-7,12-14H,5,8-10H2,1H3 |
InChI Key |
SOYIQPDKXRNTAW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC2C1CC(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



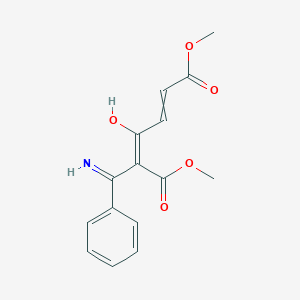

![1-(Prop-1-en-2-yl)-4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosafluorododec-1-en-1-yl)oxy]benzene](/img/structure/B14295932.png)
